Choline Bitartrate

Description

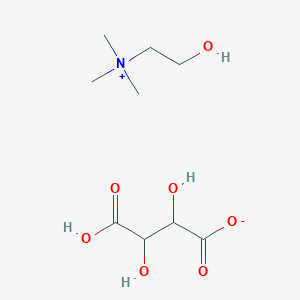

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Choline Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for choline bitartrate, a vital nutrient in the pharmaceutical and nutraceutical industries. This document details the core chemical processes, offering granular experimental protocols and quantitative data to support research, development, and manufacturing activities. The synthesis routes covered include the Ethylene Oxide Method, the Choline Chloride Method, and the Ion-Exchange Resin Method.

Overview of Synthesis Methods

This compound [(CH₃)₃N⁺CH₂CH₂OH] [HOOC-CH(OH)-CH(OH)-COO⁻] is commercially produced through several synthetic pathways. The most prevalent methods are the Ethylene Oxide Method, favored for its high yield and atom economy; the Choline Chloride Method, a more traditional route; and the Ion-Exchange Resin Method, which offers advantages in purification.[1][2] The choice of method often depends on factors such as cost, safety considerations, and desired product purity.

The Ethylene Oxide Method

The Ethylene Oxide Method is a widely adopted industrial process for producing this compound, lauded for its high efficiency and yield, which can exceed 98%.[2] This method avoids the use of methanol, a toxic solvent, making it a more environmentally friendly and safer option.[1][2] The synthesis is a multi-step process that begins with the formation of a trimethylamine tartrate salt, followed by a reaction with ethylene oxide, and concludes with the addition of tartaric acid to yield the final product.[1][2]

Signaling Pathway

The chemical transformations in the Ethylene Oxide Method can be visualized as a three-step signaling pathway, starting from the initial reactants and proceeding through key intermediates to the final this compound product.

Caption: Chemical pathway of the Ethylene Oxide Method.

Quantitative Data

The following table summarizes the key quantitative parameters for the Ethylene Oxide Method as described in the literature.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Tartaric Acid : Trimethylamine (Step 1) | 0.8-1.2 : 2 | [1][2] |

| Trimethylamine Tartrate : Ethylene Oxide (Step 2) | 1 : 2 | [1][2] |

| Dicholine Tartrate : Tartaric Acid (Step 3) | 1 : 0.8-1.2 | [1][2] |

| Reaction Conditions | ||

| Temperature (Step 1) | 20-50 °C | [1][2] |

| Reaction Time (Step 1) | 2-6 hours | [1][2] |

| Temperature (Step 2) | 30-70 °C | [1][2] |

| pH (Step 2) | 8-9 | [1][2] |

| Temperature (Step 3) | 40-70 °C | [1][2] |

| Yield | >98.1% | [2] |

Experimental Protocol

Step 1: Synthesis of Trimethylamine Tartrate

-

In a reaction vessel, add tartaric acid to water and stir until fully dissolved.

-

While stirring, introduce liquefied trimethylamine. The molar ratio of tartaric acid to trimethylamine should be approximately 1:2.

-

Cool the reaction mixture to a temperature between 20-50°C.

-

Maintain the reaction under these conditions for 2-6 hours to yield trimethylamine tartrate.

Step 2: Synthesis of Dicholine Tartrate

-

To the vessel containing the trimethylamine tartrate from Step 1, add ethylene oxide. The molar ratio of trimethylamine tartrate to ethylene oxide should be 1:2.

-

Control the reaction temperature between 30-70°C.

-

Maintain the pH of the reaction mixture between 8 and 9.

-

Allow the reaction to proceed to completion to form dicholine tartrate.

Step 3: Synthesis of this compound

-

To the dicholine tartrate solution, add additional tartaric acid. The molar ratio of dicholine tartrate to tartaric acid should be between 1:0.8 and 1:1.2.

-

Maintain the temperature of the mixture between 40-70°C.

-

Upon completion of the reaction, the crude this compound solution is ready for purification.

Purification

-

Filter the resulting solution.

-

Concentrate the filtrate by heating under reduced pressure at a temperature of 70-95°C.

-

Cool the concentrated solution to induce crystallization of this compound.

-

Isolate the crystals by centrifugation.

-

Dry the final product.

The Choline Chloride Method

The Choline Chloride Method involves the neutralization of choline chloride with a base, followed by a condensation reaction with tartaric acid. This method is also used in industrial production but can present safety hazards.

Experimental Workflow

The general workflow for the Choline Chloride Method involves the initial preparation of anhydrous choline chloride, followed by reaction with a base and subsequent condensation with tartaric acid.

Caption: General workflow for the Choline Chloride Method.

Quantitative Data

| Parameter | Value |

| Reactant Molar Ratios | |

| Choline Chloride : Sodium Hydroxide : Tartaric Acid | 0.9 : 1 : 1.2 |

| Reaction Conditions | |

| Condensation | Reflux for 30 min |

Experimental Protocol

-

Prepare an alcoholic solution of anhydrous choline chloride (40-60% by weight).

-

React this solution with a 15-20% by weight solution of sodium hydroxide.

-

Separate the resulting choline base.

-

In the same solution, perform a condensation reaction with tartaric acid at a molar ratio of choline chloride:sodium hydroxide:tartaric acid of 0.9:1:1.2.

-

The reaction is carried out at reflux for 30 minutes, with the removal of water as an azeotropic mixture with the alcohol.

-

The final product is purified by filtration, crystallization, and drying.

The Ion-Exchange Resin Method

The Ion-Exchange Resin Method is another route to synthesize this compound. While this method can produce a high-quality product, it is often associated with higher costs due to the use and limited lifespan of the ion-exchange resin.[1]

Logical Relationship of the Process

This method relies on the principle of ion exchange to replace the chloride ion in choline chloride with the bitartrate anion.

Caption: Logical flow of the Ion-Exchange Resin Method.

Experimental Protocol

-

Pass an aqueous solution of choline chloride over a weakly basic anion exchange resin in the bicarbonate form. This results in an aqueous solution of choline bicarbonate.

-

Pass the choline bicarbonate solution over a weakly acidic cation exchange resin in the hydrogen form. This fixes the choline onto the resin.

-

Wash the resin to remove any remaining chloride ions.

-

Elute the choline from the resin using an aqueous solution of tartaric acid.

-

The eluate is a solution of this compound, which can then be concentrated and crystallized to obtain the solid product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): For the determination of purity and quantification of the analyte in pharmaceutical formulations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any impurities.

-

X-ray Diffraction (XRD): Can be used to characterize the crystalline structure of the final product.[1]

This guide provides a foundational understanding of the primary methods for synthesizing this compound. For further in-depth study, it is recommended to consult the referenced patents and relevant scholarly articles.

References

The Cerebral Mechanisms of Choline Bitartrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Choline is an essential nutrient pivotal to the structural integrity of cell membranes, cholinergic neurotransmission, and methyl group metabolism within the brain. As a widely available dietary supplement, choline bitartrate serves as a precursor to the neurotransmitter acetylcholine and the membrane phospholipid, phosphatidylcholine. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the brain. It details the pharmacokinetics of choline, its enzymatic conversion into key neurochemicals, and its role in critical signaling pathways. Furthermore, this guide presents a summary of quantitative data from clinical investigations, detailed experimental protocols for preclinical and clinical assessment, and visual representations of the underlying biochemical and experimental frameworks to support researchers in the field of neuropharmacology and drug development.

Introduction

Choline is a fundamental nutrient that plays a critical role in a variety of physiological processes, with a particularly significant impact on brain function and development.[1] It is a constituent of the B-vitamin family and serves as a precursor for the synthesis of the neurotransmitter acetylcholine, which is integral to memory, learning, and muscle control.[2][3] Additionally, choline is a key component of phospholipids like phosphatidylcholine and sphingomyelin, which are essential for the structural integrity and signaling functions of neuronal membranes.[4]

The human body can synthesize choline endogenously, primarily in the liver, but the amount is often insufficient to meet the body's needs, necessitating dietary intake.[2] this compound is a salt form of choline commonly used in dietary supplements due to its stability and affordability.[5] This guide will elucidate the biochemical journey of this compound in the brain, from its absorption and transport to its ultimate role in neurotransmission and cellular maintenance.

Pharmacokinetics of this compound

Absorption and Transport

Following oral ingestion, this compound is absorbed in the intestine via choline transporters.[6] It then enters the bloodstream, where plasma choline levels can increase within an hour.[3][7]

Blood-Brain Barrier Transport

For choline to exert its effects on the central nervous system, it must cross the blood-brain barrier (BBB). This is a carrier-mediated process.[8] However, evidence suggests that this compound has lower bioavailability and is less efficient at crossing the BBB compared to other forms of choline, such as Alpha-GPC and CDP-choline.[3][9] This is a critical consideration for its use in targeting central cholinergic systems.

Core Mechanisms of Action in the Brain

The primary mechanisms through which this compound influences brain function are its roles as a precursor for the synthesis of acetylcholine and phospholipids.

Acetylcholine Synthesis

Within cholinergic neurons, choline is a rate-limiting precursor for the synthesis of acetylcholine (ACh). The enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl coenzyme A (acetyl-CoA) to form ACh.[10] ACh is then packaged into synaptic vesicles for release into the synaptic cleft, where it binds to nicotinic and muscarinic receptors to propagate neuronal signals.[11]

Phospholipid Synthesis

Choline is a crucial component of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[4][12] The synthesis of PC from choline primarily occurs via the CDP-choline pathway, also known as the Kennedy pathway. PC is vital for maintaining the structural integrity and fluidity of neuronal membranes, which is essential for proper receptor function and signal transduction.[4]

Key Signaling Pathways

Cholinergic Signaling

Cholinergic signaling is fundamental to numerous cognitive processes, including memory, attention, and learning.[13] This pathway is initiated by the release of acetylcholine from presynaptic neurons. ACh then binds to two main types of receptors on the postsynaptic membrane:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to depolarization of the postsynaptic neuron.[11]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity through various second messenger systems.[11]

The action of ACh in the synapse is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate. The choline can then be taken back up into the presynaptic neuron for the synthesis of new ACh.

Data Presentation

Quantitative Data from Human Studies

The following table summarizes quantitative findings from a clinical trial investigating the acute effects of this compound supplementation on cognitive performance in healthy young adults. The results of this and other similar studies have generally not demonstrated a significant acute cognitive enhancement with this compound supplementation in this population.[3][7][14][15]

| Cognitive Task | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value | Reference |

| Declarative Retrieval Performance (%) | 74 ± 9 | 72 ± 11 | 0.372 | [3][7] |

| Visuospatial Working Memory (%) | 66 ± 13 | 66 ± 13 | 0.780 | [15] |

Note: The data presented are from a study that found no statistically significant improvement in memory tasks after acute this compound supplementation.

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rats

Objective: To measure extracellular acetylcholine levels in a specific brain region of an anesthetized rat.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat.

-

Perfusion: The probe is perfused with a sterile Ringer's solution at a low flow rate (e.g., 1-2 µL/min). The perfusion fluid may contain a cholinesterase inhibitor to prevent the degradation of acetylcholine in the dialysate.

-

Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals (e.g., every 10-20 minutes).

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).[16][17]

HPLC-ED for Acetylcholine and Choline Quantification

Objective: To separate and quantify acetylcholine and choline in brain tissue homogenates or microdialysates.

Methodology:

-

Sample Preparation: Brain tissue is rapidly homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of acetylcholine. The sample is then centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column to separate acetylcholine and choline.

-

Post-Column Enzymatic Reaction: After separation, the column effluent is mixed with a solution containing acetylcholinesterase and choline oxidase. Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then oxidizes all the choline to betaine and hydrogen peroxide.

-

Electrochemical Detection: The hydrogen peroxide produced is detected electrochemically, and the resulting signal is proportional to the concentration of acetylcholine and choline in the sample.[10][14]

Morris Water Maze for Spatial Learning and Memory in Rodents

Objective: To assess hippocampal-dependent spatial learning and memory.

Methodology:

-

Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface.

-

Acquisition Phase: The rodent is placed in the pool from different starting positions and must use distal visual cues in the room to locate the hidden platform. This is typically repeated for several trials over a few days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acetylcholine Synthesis, Release, and Metabolism.

Caption: The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.

Caption: Workflow for a Randomized Controlled Trial on Cognitive Enhancement.

Conclusion

This compound serves as a readily available precursor for the synthesis of acetylcholine and essential membrane phospholipids in the brain. Its mechanism of action is intrinsically linked to the foundational processes of cholinergic neurotransmission and the maintenance of neuronal structure. However, its efficacy in modulating cognitive function, particularly in healthy individuals, is a subject of ongoing investigation, with current evidence suggesting limited acute effects. This may be partly attributable to its comparatively lower efficiency in crossing the blood-brain barrier. For researchers and drug development professionals, a thorough understanding of the pharmacokinetics and central mechanisms of different choline forms is paramount for the rational design of interventions targeting the cholinergic system. Future research should focus on long-term supplementation studies and employ sensitive neuroimaging and neurochemical techniques to further elucidate the impact of this compound on brain function.

References

- 1. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my-stack.ai [my-stack.ai]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. examine.com [examine.com]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choline alleviates cognitive impairment in sleep-deprived young mice via reducing neuroinflammation and altering phospholipidomic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. A Clinical Trial to Evaluate the Efficacy and Safety of Choline Alfoscerate in Vascular Cognitive Impairment Patients [ctv.veeva.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. [PDF] No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. experts.umn.edu [experts.umn.edu]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Choline Bitartrate in Animal Models: A Deep Dive into its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals: A comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of choline bitartrate in key animal models, providing a foundational understanding for preclinical and clinical research.

Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, from maintaining cell structure to influencing neurotransmission. This compound, a common salt form of choline used in supplementation, has been the subject of various studies to understand its behavior within a biological system. This technical guide synthesizes available data on the pharmacokinetics of this compound in animal models, offering a detailed look at experimental methodologies, quantitative data, and the metabolic pathways it influences.

Experimental Protocols: Unveiling the "How"

Understanding the experimental design is crucial for interpreting pharmacokinetic data. While specific protocols vary between studies, a general framework for assessing this compound pharmacokinetics in rodent models, such as rats and mice, can be outlined.

A typical experimental workflow for an oral pharmacokinetic study of this compound is as follows:

Animal Models: Sprague-Dawley and Wistar rats are commonly used models in choline research. The selection of the animal model, including species, strain, age, and sex, is a critical first step as these factors can influence metabolic rates and drug disposition.

Administration: For oral pharmacokinetic studies, this compound is typically administered via oral gavage to ensure precise dosing. The compound is usually dissolved in a vehicle like water or saline. Doses in rodent studies can range from 100 mg/kg to higher levels depending on the study's objective. In some studies, choline is provided as a supplement in the diet.

Sample Collection: Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. Common sampling sites in rats include the tail vein or jugular vein. The timing of sample collection is crucial to accurately determine key pharmacokinetic parameters, with frequent sampling in the initial hours to capture the absorption phase and less frequent sampling at later time points to define the elimination phase.

Analytical Methods: The concentration of choline and its metabolites in plasma is most commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate measurement of endogenous and administered choline, as well as its key metabolites like betaine and trimethylamine N-oxide (TMAO).

Quantitative Data: A Tabular Summary

While comprehensive pharmacokinetic data for this compound specifically in animal models is not abundantly available in a consolidated format, data from human studies can provide a valuable reference point for understanding its general absorption and disposition characteristics. The following table summarizes pharmacokinetic parameters of choline and its metabolites after a single oral dose of this compound in healthy volunteers. This data can serve as a benchmark for comparative pharmacology.

Table 1: Pharmacokinetic Parameters of Choline and its Metabolites after a Single Oral Dose of this compound in Humans

| Analyte | Cmax (µmol/L) | Tmax (h) | AUC (0-24h) (µmol·h/L) |

| Choline | Data not consistently reported with specific values | ~1-2 | Data not consistently reported with specific values |

| Betaine | Data not consistently reported with specific values | Data not consistently reported with specific values | Data not consistently reported with specific values |

| TMAO | Significantly higher compared to other choline forms | ~2-4 | Significantly higher compared to other choline forms |

Note: Specific Cmax and AUC values for choline and betaine from this compound are not consistently reported in a standardized manner across the reviewed literature, though significant increases from baseline are noted. TMAO levels, however, are consistently and significantly elevated.

Metabolic Fate: The Signaling Pathways

Upon ingestion, this compound dissociates, and the free choline is absorbed and enters several critical metabolic pathways. The two primary pathways are the synthesis of the neurotransmitter acetylcholine and its role in one-carbon metabolism.

Acetylcholine Synthesis Pathway

In cholinergic neurons, choline is a direct precursor to acetylcholine, a neurotransmitter essential for memory, muscle control, and other nervous system functions. The synthesis of acetylcholine is a single-step reaction catalyzed by the enzyme choline acetyltransferase (ChAT).

One-Carbon Metabolism

Choline also plays a crucial role in one-carbon metabolism, primarily through its oxidation to betaine in the liver. Betaine then serves as a methyl donor for the conversion of homocysteine to methionine. This pathway is vital for DNA methylation and the synthesis of phospholipids.

Conclusion

The pharmacokinetic profile of this compound in animal models highlights its rapid absorption and subsequent involvement in key metabolic pathways. While detailed quantitative data in animal models remains somewhat fragmented in the public domain, the available information on experimental protocols and metabolic fate provides a strong foundation for researchers. Future studies focusing on generating comprehensive and standardized pharmacokinetic data for this compound in various animal models will be invaluable for bridging the gap between preclinical findings and clinical applications, ultimately aiding in the development of choline-based therapeutic strategies.

bioavailability and absorption of choline bitartrate

An In-Depth Technical Guide on the Bioavailability and Absorption of Choline Bitartrate

Introduction

Choline, an essential quaternary amine nutrient, is critical for a multitude of physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes through phospholipids like phosphatidylcholine (PC), and methyl group metabolism via its metabolite, betaine.[1][2] While the human body can synthesize choline de novo through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, these endogenous amounts are insufficient to meet metabolic demands, necessitating dietary intake.[1][3] this compound is a common, water-soluble salt form of choline used in dietary supplements.[2][4] This technical guide provides a comprehensive overview of the current scientific understanding of the intestinal absorption, bioavailability, pharmacokinetics, and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.

Intestinal Absorption of this compound

The absorption of water-soluble choline from this compound primarily occurs in the small intestine. The process involves both carrier-mediated transport and passive diffusion, with the former being the principal mechanism at physiological concentrations.

Carrier-Mediated Transport

In humans, choline is absorbed from the intestinal lumen into enterocytes predominantly via the choline transporter-like 1 (CTL1) protein, encoded by the SLC44A1 gene.[1] This transport is a form of facilitated diffusion, driven by the choline concentration gradient and the electrical potential across the enterocyte membrane.[1] Studies using human intestinal epithelial cell lines (LS180) have confirmed the significant expression of CTLs, with the rank order of mRNA expression being CTL1 > CTL4 > CTL3 > CTL2 > CTL5.[5] This transport system is saturable, with an apparent Michaelis constant (Km) estimated to be 108 µM in LS180 cells and 119 µM in isolated guinea pig enterocytes.[5][6] The transport is also dependent on membrane potential but appears to be independent of sodium (Na+) and pH gradients.[5][6]

Metabolism by Gut Microbiota

A significant fate of unabsorbed choline in the intestine is its metabolism by gut microbiota.[1] Intestinal microbes degrade choline into trimethylamine (TMA).[1][7] This TMA is then absorbed, transported to the liver via the portal vein, and oxidized by the hepatic enzyme flavin-containing monooxygenase 3 (FMO3) into trimethylamine N-oxide (TMAO).[1][7] Studies have consistently shown that supplementation with this compound leads to a significant increase in plasma and urinary TMAO levels.[8][9][10] This microbial metabolism can impact the overall bioavailability of ingested choline and is a critical consideration in studies of choline supplementation. The composition of an individual's gut microbiota can influence the extent of TMAO production; for instance, individuals with a higher abundance of Clostridium lineages from Ruminococcaceae and Lachnospiraceae have been identified as high-TMAO producers.[9]

The overall workflow from ingestion to systemic circulation and microbial interaction is visualized below.

Bioavailability and Pharmacokinetics

The bioavailability of this compound has been evaluated in several human clinical trials, often in comparison to other choline forms like phosphatidylcholine (PC) from krill oil or egg yolk. Pharmacokinetic parameters provide quantitative measures of the rate and extent of absorption.

Quantitative Pharmacokinetic Data

Following a single oral dose of this compound, plasma choline concentrations rise, typically peaking within a few hours.[8] The area under the curve (AUC) and maximum concentration (Cmax) are key indicators of bioavailability. While some studies suggest that choline from natural phospholipid sources may be more efficiently absorbed over time compared to this compound[11], other research indicates that the total bioavailability, as measured by the AUC of plasma choline, is comparable between this compound and other forms like alpha-GPC and egg-PC after a single dose.[10]

However, the metabolic fate of the absorbed choline differs significantly. This compound consistently leads to a much more substantial increase in plasma TMAO levels compared to phospholipid-bound choline.[8][9][10]

The tables below summarize key pharmacokinetic parameters from human studies involving this compound.

Table 1: Pharmacokinetic Parameters of Plasma Choline After a Single Dose

| Choline Source | Dose (Choline Equivalent) | n | Tmax (h) | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |

|---|---|---|---|---|---|---|

| This compound | 825 mg | 12 | 2.6 ± 0.3 | 8.0 ± 0.9 | AUC₀₋₂₄: 49.3 ± 4.5 | [8] |

| SuperbaBoost™ (PC) | 825 mg | 12 | 6.7 ± 1.0* | 7.2 ± 0.7 | AUC₀₋₂₄: 52.8 ± 6.2 | [8] |

| This compound | 550 mg | 6 | ~2.0 (median) | - | No significant difference in AUC vs other forms | [10] |

| Egg-PC | 550 mg | 6 | ~3.0 (median) | - | No significant difference in AUC vs other forms | [10] |

| This compound | 3 g | 18 | - | - | iAUC₀₋₆: 20.3 ± 10.1** | [11] |

| Egg Yolk Phospholipid | 3 g | 18 | - | - | iAUC₀₋₆: 84.7 ± 35.5** | [11] |

Note: Tmax was significantly longer for SuperbaBoost™ compared to this compound.[8] *Note: Incremental AUC (iAUC) was four times higher for egg yolk phospholipid.[11]

Table 2: Pharmacokinetic Parameters of Plasma TMAO After a Single Dose

| Choline Source | Dose (Choline Equivalent) | n | Cmax (µmol/L) | AUC₀₋₂₄ (µmol·h/L) | Reference |

|---|---|---|---|---|---|

| This compound | 825 mg | 12 | 47.1 ± 7.9 | 436.9 ± 70.8 | [8] |

| SuperbaBoost™ (PC) | 825 mg | 12 | 12.3 ± 1.7* | 132.8 ± 19.4* | [8] |

| This compound | 600 mg | 37 | - | 3x greater plasma TMAO AUC vs PC and control | [9] |

| This compound | 550 mg | 6 | - | Highest AUC₀₋₆ vs other forms | [10] |

| Egg-PC | 550 mg | 6 | - | No increase from baseline | [10] |

Note: Cmax and AUC were significantly lower for SuperbaBoost™ compared to this compound.[8]

Post-Absorptive Metabolism and Signaling

Once absorbed and having passed through the liver, choline enters systemic circulation and is distributed throughout the body for use in several critical metabolic pathways.[1]

-

Acetylcholine Synthesis: Choline is a direct precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter for muscle control, memory, and other nervous system functions.[1][2]

-

Phospholipid Synthesis (CDP-Choline Pathway): The primary pathway for phosphatidylcholine (PC) synthesis begins with the phosphorylation of choline. This is the main route for incorporating dietary choline into cell membranes.[12]

-

Methyl Group Donation (Oxidation to Betaine): Choline can be oxidized in the liver and kidneys to form betaine. Betaine is a critical methyl donor in the one-carbon metabolism cycle, where it facilitates the remethylation of homocysteine to methionine.[2][13]

-

Endogenous Synthesis (PEMT Pathway): For context, the body can also synthesize PC de novo in the liver from phosphatidylethanolamine (PE) via the PEMT pathway. This pathway is particularly important when dietary choline intake is low.[1][14]

The diagram below illustrates these major metabolic fates of absorbed choline.

Key Experimental Methodologies

The assessment of choline bioavailability requires robust experimental designs and sensitive analytical techniques.

Experimental Protocols for Bioavailability Studies

A typical human pharmacokinetic study for this compound follows a randomized, controlled, crossover design.

-

Study Design: A randomized, double-blind, crossover trial is often employed. Participants receive a standardized dose of this compound and comparator choline forms (e.g., phosphatidylcholine) or a placebo, with a washout period of at least one week between interventions.[9][10]

-

Subjects: Studies typically recruit healthy adult volunteers who have abstained from choline-rich foods and supplements for a period before each study day.[8]

-

Dosing and Sample Collection: After an overnight fast, baseline blood samples are collected. Participants then consume the assigned supplement. Blood samples are collected at multiple time points post-ingestion (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) to characterize the full pharmacokinetic profile.[8][10] Urine may also be collected over a 24-hour period.[9]

-

Sample Processing: Blood is collected in tubes containing an anticoagulant like EDTA. Plasma is separated by centrifugation and typically stored at -80°C until analysis.[15] Proper sample handling is critical as choline concentrations can increase in samples stored at ambient temperature.[15]

The workflow for such a study is depicted below.

Analytical Methods for Quantification

Accurate quantification of choline and its metabolites in biological matrices is essential.

-

Mass Spectrometry: The gold standard for choline quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16] This method offers high sensitivity and specificity. Isotope dilution mass spectrometry, using deuterium-labeled internal standards (e.g., d9-choline), is employed for precise quantification.[16][17]

-

Nuclear Magnetic Resonance (NMR): High-throughput NMR-based assays have also been developed for quantifying choline in plasma and serum.[18] Deming regression analysis shows a high correlation (r=0.998) between NMR and mass spectrometry methods for choline measurement.[18]

-

Enzymatic and HPLC Methods: Older methods include radio-enzymatic procedures and high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.[19][20] While effective, these have largely been superseded by LC-MS/MS for its superior performance.

Conclusion

This compound is a water-soluble form of choline that is readily absorbed in the human intestine, primarily through the CTL1 carrier-mediated transport system. Its overall bioavailability, in terms of increasing plasma choline concentrations, appears comparable to other supplemental forms in single-dose studies, although some evidence suggests phospholipid-bound choline may be absorbed more efficiently over a longer period. A defining characteristic of this compound metabolism is the significant production of TMAO, a direct consequence of the metabolism of unabsorbed choline by the gut microbiota. This is in stark contrast to phospholipid-bound choline, which results in minimal TMAO elevation. The absorbed choline is utilized in fundamental metabolic pathways, including the synthesis of acetylcholine and phosphatidylcholine, and serves as a source of methyl groups via its oxidation to betaine. Understanding these distinct absorption and metabolic characteristics is crucial for researchers and clinicians when selecting a choline source for supplementation or therapeutic development.

References

- 1. Choline - Wikipedia [en.wikipedia.org]

- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plexusdx.com [plexusdx.com]

- 4. nootropicsexpert.com [nootropicsexpert.com]

- 5. Membrane transport mechanisms of choline in human intestinal epithelial LS180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choline uptake by isolated enterocytes of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Choline Forms and Gut Microbiota Composition on Trimethylamine- N-Oxide Response in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Actions of Dietary Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of plasma free choline by high performance liquid chromatography with fluorescence detection following derivatization with 1-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

The Critical Role of Choline Bitartrate in Maintaining Neuronal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the neuronal cell membrane is paramount for proper neurological function, governing everything from signal transduction to neurotransmitter release. Choline, an essential nutrient, serves as a cornerstone for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in neuronal membranes. This technical guide provides an in-depth exploration of the role of choline bitartrate in preserving and promoting neuronal cell membrane integrity. We will delve into the core mechanisms of action, relevant signaling pathways, quantitative effects on membrane composition, and detailed experimental protocols for investigating these processes. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development focused on neurodegenerative diseases and cognitive health.

Introduction: The Neuronal Membrane as a Dynamic Interface

The neuronal cell membrane is more than a passive barrier; it is a dynamic and intricate structure that is fundamental to neuronal function and survival. Composed of a phospholipid bilayer, cholesterol, and embedded proteins, the membrane's composition dictates its fluidity, permeability, and the function of its associated proteins, such as ion channels and receptors.[1][2] Phosphatidylcholine (PC) is a major structural component of these membranes, contributing to their stability and fluidity, which are essential for processes like synaptic transmission and signal propagation.[2][3]

Choline is an essential nutrient that the body can produce in small amounts, but the majority must be obtained from dietary sources.[2] this compound is a salt form of choline that is commonly used in dietary supplements to ensure adequate choline intake.[4] This guide will specifically focus on the mechanisms by which choline, supplied as this compound, contributes to the synthesis of phospholipids and the maintenance of neuronal membrane integrity, a process critical for neuronal health and resilience against neurodegenerative processes.

Mechanism of Action: From this compound to Phosphatidylcholine

The primary mechanism by which this compound supports neuronal membrane integrity is by serving as a direct precursor for the synthesis of phosphatidylcholine (PC). This synthesis predominantly occurs via the Kennedy pathway, also known as the CDP-choline pathway.[5][6]

The Kennedy pathway is a series of enzymatic reactions that convert choline into PC. The key steps are as follows:

-

Choline Transport: Choline is transported into the neuron from the extracellular space.

-

Phosphorylation: Choline is phosphorylated by the enzyme choline kinase (CK) to produce phosphocholine.

-

Activation: Phosphocholine is then activated by CTP:phosphocholine cytidylyltransferase (CCT) to form cytidine diphosphate-choline (CDP-choline).

-

PC Synthesis: Finally, choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine.[5]

This newly synthesized PC is then incorporated into the neuronal membranes, contributing to their structural integrity and function.

Signaling Pathway: The Kennedy Pathway

The diagram below illustrates the key steps of the Kennedy Pathway for phosphatidylcholine synthesis.

Quantitative Data: The Impact of Choline on Neuronal Membrane Composition

While direct quantitative data for this compound's effect on the specific phospholipid composition of neuronal membranes is limited in publicly available literature, numerous studies on choline supplementation provide strong evidence for its impact. The following table summarizes the expected quantitative changes in neuronal membrane composition following adequate choline supplementation, based on established principles of choline metabolism and its role in phospholipid synthesis.[2][7]

| Membrane Component | Expected Change with Choline Supplementation | Rationale | Supporting Evidence |

| Phosphatidylcholine (PC) | ↑ (Increase) | Choline is a direct precursor for PC synthesis via the Kennedy pathway. | Studies show increased PC synthesis with choline availability.[5][6] |

| Sphingomyelin (SM) | ↑ (Increase) | PC serves as a donor of the phosphocholine headgroup for the synthesis of sphingomyelin. | Choline is a precursor for sphingomyelin.[4] |

| Phosphatidylethanolamine (PE) | ↔ (No significant change) or ↓ (Slight Decrease) | The Kennedy pathway for PC is distinct from PE synthesis. Some studies suggest a potential shift in precursor utilization. | Some studies report no significant change in PE levels with choline supplementation.[8] |

| Membrane Fluidity | ↑ (Increase) | Increased PC content can increase membrane fluidity, which is crucial for receptor and ion channel function. | Choline-containing phospholipids positively influence membrane fluidity.[2] |

| PC/PE Ratio | ↑ (Increase) | Increased PC synthesis without a corresponding increase in PE leads to a higher PC/PE ratio, which can influence membrane properties. | Alterations in the PC/PE ratio are known to affect membrane function. |

Experimental Protocols

This section details the methodologies for key experiments used to assess the role of this compound in neuronal cell membrane integrity.

Assessment of Neuronal Membrane Integrity using Calcein AM and Ethidium Homodimer-1

This assay distinguishes between live and dead cells by simultaneously measuring intracellular esterase activity (a marker of live cells) and plasma membrane integrity.

Principle: Calcein AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases in live cells into the intensely green fluorescent calcein. Ethidium homodimer-1 (EthD-1) is a red fluorescent nucleic acid stain that can only enter cells with compromised membranes. Thus, live cells fluoresce green, while dead cells fluoresce red.

Protocol:

-

Cell Preparation: Culture neuronal cells on glass coverslips or in microplates.

-

Reagent Preparation:

-

Prepare a 2 µM working solution of Calcein AM in sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Prepare a 4 µM working solution of EthD-1 in the same buffer.

-

Combine the Calcein AM and EthD-1 solutions to create a dual-staining solution.

-

-

Staining:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the dual-staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells gently with PBS to remove excess dyes.

-

Image the cells using a fluorescence microscope equipped with filters for green (Calcein) and red (EthD-1) fluorescence.

-

-

Quantification:

-

Count the number of green (live) and red (dead) cells in multiple fields of view.

-

Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.

-

Experimental Workflow: Membrane Integrity Assay

Quantification of Phosphatidylcholine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise quantification of different phospholipid species, including phosphatidylcholine, within neuronal cell lysates.

Protocol:

-

Lipid Extraction (Folch Method):

-

Harvest neuronal cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in a chloroform/methanol mixture (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the different lipid classes using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Identify and quantify phosphatidylcholine species based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

-

Data Analysis:

-

Use specialized software to process the LC-MS/MS data.

-

Quantify the amount of each PC species by comparing its peak area to that of a known internal standard.

-

Experimental Workflow: LC-MS/MS for Phospholipid Quantification

Choline and Neuronal Membrane Repair

Beyond its role in de novo synthesis of PC, choline is also implicated in neuronal membrane repair mechanisms. In response to injury, such as oxidative stress or mechanical damage, neuronal membranes can become compromised. The repair process often involves the rapid synthesis and insertion of new phospholipids to reseal the damaged areas.

One key signaling pathway involved in membrane repair is mediated by the enzyme Phospholipase D (PLD) . PLD catalyzes the hydrolysis of PC to generate phosphatidic acid (PA) and free choline.[9] While PA is a signaling molecule involved in various cellular processes, the liberated choline can be re-utilized for the synthesis of new PC through the Kennedy pathway, thus providing the necessary building blocks for membrane repair.[10][11]

Signaling Pathway: Choline's Role in Membrane Repair

Conclusion and Future Directions

This compound plays a fundamental and multifaceted role in maintaining the integrity of neuronal cell membranes. By serving as a crucial precursor for the synthesis of phosphatidylcholine via the Kennedy pathway, it directly contributes to the structural and functional properties of these vital cellular components. Furthermore, choline is intricately involved in membrane repair mechanisms, highlighting its importance in neuronal resilience and protection against damage.

For researchers and professionals in drug development, understanding the intricate relationship between choline metabolism and neuronal membrane health opens up promising avenues for therapeutic intervention in a range of neurodegenerative and cognitive disorders. Future research should focus on elucidating the precise quantitative effects of different forms of choline, including this compound, on the neuronal lipidome and exploring how these changes translate into functional improvements in neuronal signaling and cognitive performance. The development of targeted strategies to enhance choline uptake and metabolism in the brain could hold significant potential for the prevention and treatment of neurological diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of choline containing phospholipids on the neurovascular unit: A review [frontiersin.org]

- 7. Dynamics of Choline-Containing Phospholipids in Traumatic Brain Injury and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylcholine as a precursor of choline for acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synaptosomal phospholipase D: potential role in providing choline for acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospholipase D-catalyzed hydrolysis of phosphatidylcholine provides the choline precursor for acetylcholine synthesis in a human neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

Choline Bitartrate and Its Impact on Methylation Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline, an essential nutrient, plays a critical role in cellular function, particularly in the intricate processes of methylation. Its metabolite, betaine, serves as a direct methyl donor in the one-carbon metabolism pathway, influencing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. This guide provides an in-depth technical overview of the impact of choline bitartrate on methylation processes, synthesizing evidence from preclinical and clinical studies. It details the biochemical pathways, presents quantitative data on the effects of choline supplementation, outlines key experimental methodologies, and provides visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic and physiological implications of choline-mediated methylation.

Introduction: The Central Role of Choline in One-Carbon Metabolism

Choline is a fundamental nutrient involved in neurotransmitter synthesis, cell membrane signaling, and lipid transport.[1][2] A pivotal function of choline lies in its contribution to one-carbon metabolism, a network of interconnected biochemical pathways that transfer one-carbon units (such as methyl groups).[3] This process is essential for the synthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, histones, and other proteins, which are critical for regulating gene expression and cellular function.[1][4][5]

This compound, a salt form of choline, is a widely used supplement to ensure adequate choline intake.[2] Upon ingestion, choline is oxidized in the liver to form betaine.[3][6] Betaine then participates directly in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[7][8] This pathway is particularly crucial in the liver and kidneys.[7] The newly synthesized methionine can then be converted to S-adenosylmethionine (SAM), the primary methyl donor for most methylation reactions in the body.[1][9] The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation potential.[10]

Dysregulation of methylation processes has been implicated in a wide range of pathological conditions, including cardiovascular disease, neural tube defects, and neurodegenerative disorders.[7][11] Given its integral role in supporting methylation, this compound has garnered significant interest for its potential to modulate these processes and influence health outcomes.

Quantitative Impact of this compound on Methylation Markers

The following tables summarize the quantitative effects of choline supplementation on key biomarkers of methylation status, collated from various clinical and preclinical studies.

Table 1: Effect of Choline Supplementation on Plasma Homocysteine Levels

| Study Population | Choline Dosage & Form | Duration | Baseline Homocysteine (µmol/L) | Change in Homocysteine (µmol/L) | Percentage Change | Reference |

| Healthy men with mildly elevated tHcy | ~2.6 g/day (as phosphatidylcholine) | 2 weeks | Not specified | -3.0 | -18% (fasting) | [12] |

| Healthy men with mildly elevated tHcy | 1.5 g (single dose, as phosphatidylcholine) | 1 day | Not specified | -4.8 (post-methionine load) | -15% (post-methionine load) | [12] |

| Healthy men with mildly elevated tHcy | ~2.6 g/day (as phosphatidylcholine) | 2 weeks | Not specified | -9.2 (post-methionine load) | -29% (post-methionine load) | [12] |

| Healthy postmenopausal women | 1 g/day (as this compound) | 6 weeks | Not specified | -0.9 | Not specified | [13] |

| Women | Highest vs. lowest quintile of choline + betaine intake | Cross-sectional | Not specified | Not specified | 8% lower in highest quintile | [14] |

Table 2: Effect of Choline Supplementation on Plasma SAM and SAH

| Study Population | Choline Dosage | Duration | Change in Plasma SAM | Change in Plasma SAH | Change in SAM/SAH Ratio | Reference |

| Folate-compromised men (MTHFR 677CC) | 2200 mg/day | Not specified | Tended to be greater decrease in 300 & 550 mg/d groups than 2200 mg/d group | Not specified | Decreased in 300 mg/d group, increased in 2200 mg/d group | [15] |

| Rat model (prenatal choline supplementation) | Not specified | Gestation | Increased | Decreased | 3.5–14.5-fold increase | [16] |

Table 3: Effect of Choline Supplementation on Global DNA Methylation

| Study Model | Choline Treatment | Tissue/Cell Type | Change in Global DNA Methylation | Reference |

| Folate-compromised men (MTHFR 677CC) | 300 mg/day vs. 1100 & 2200 mg/day | Not specified | Greater decrease in 300 mg/d group | [15] |

| HepG2 cells | 1 mM choline supplementation | Liver cells | Increased | [11] |

| Rat model (alcohol-exposed) | Choline supplementation | Hippocampus and Prefrontal Cortex | Reduced alcohol-induced hypermethylation | [17][18] |

| Mouse model (maternal supplementation) | High-fat diet + choline | Fetal liver and brain | Increased | [19] |

Table 4: Effect of Choline Supplementation on Histone Methylation

| Study Model | Choline Treatment | Tissue/Cell Type | Change in Histone Methylation | Reference |

| Rat model (maternal supplementation) | Choline supplemented | Fetal liver and frontal cortex | Increased H3K9Me2 and H3K27Me3 | [20][21] |

| Rat model (maternal deficiency) | Choline deficient | Fetal liver and frontal cortex | Increased H3K4Me2 | [20][21] |

| C57BL/6 mice (maternal deficiency) | Choline deficient | Fetal hippocampi | Decreased H3K9me1 and H3K9me2 | [22] |

Signaling Pathways and Molecular Interactions

The influence of choline on methylation is primarily mediated through the one-carbon metabolism pathway. The following diagrams illustrate the core signaling cascade and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]

- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Choline nutrition programs brain development via DNA and histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Choline on DNA Methylation and Macronutrient Metabolic Gene Expression in In Vitro Models of Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choline supplemented as phosphatidylcholine decreases fasting and postmethionine-loading plasma homocysteine concentrations in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Choline supplementation and measures of choline and betaine status: a randomised, controlled trial in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Choline Intake Exceeding Current Dietary Recommendations Preserves Markers of Cellular Methylation in a Genetic Subgroup of Folate-Compromised Men - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prenatal Choline Supplementation Alters One Carbon Metabolites in a Rat Model of Periconceptional Alcohol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CHOLINE SUPPLEMENTATION AND DNA METHYLATION IN THE HIPPOCAMPUS AND PREFRONTAL CORTEX OF RATS EXPOSED TO ALCOHOL DURING DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Maternal Choline Supplementation and High-Fat Feeding Interact to Influence DNA Methylation in Offspring in a Time-Specific Manner [frontiersin.org]

- 20. Gestational Choline Supply Regulates Methylation of Histone H3, Expression of Histone Methyltransferases G9a (Kmt1c) and Suv39h1 (Kmt1a), and DNA Methylation of Their Genes in Rat Fetal Liver and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gestational choline supply regulates methylation of histone H3, expression of histone methyltransferases G9a (Kmt1c) and Suv39h1 (Kmt1a), and DNA methylation of their genes in rat fetal liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Choline deficiency alters global histone methylation and epigenetic marking at the Re1 site of the calbindin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Choline Bitartrate's Cognitive Effects: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Choline, an essential nutrient, is a vital precursor to the neurotransmitter acetylcholine (ACh), which is integral to memory, learning, and overall cognitive function.[1][2] Choline bitartrate, a salt form of choline, is frequently used in supplementation to support brain health. This technical guide synthesizes foundational research on the cognitive effects of this compound, presenting quantitative data from key clinical studies, detailing experimental methodologies, and illustrating core biochemical and experimental pathways. The evidence reviewed indicates that while this compound supplementation may offer cognitive benefits in populations with existing cognitive deficits, its acute effects on healthy individuals are not well-supported.

Core Mechanism of Action: Acetylcholine Synthesis

Choline's primary role in cognitive function stems from its function as a direct precursor to acetylcholine. The synthesis of ACh is a critical pathway in cholinergic neurons and is dependent on the availability of choline.[3]

Key Steps in Acetylcholine Synthesis:

-

Choline Uptake: Free choline from the diet or liver synthesis is transported from the bloodstream into the brain.[4] It is then taken up from the extracellular space into the presynaptic terminal of cholinergic neurons by a high-affinity choline transporter (CHT1).[4][5]

-

Synthesis: Inside the neuron's cytoplasm, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl coenzyme A (acetyl-CoA), which is synthesized in mitochondria, to form acetylcholine.[5]

-

Vesicular Storage: The newly synthesized acetylcholine is then transported from the cytoplasm into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[4]

-

Release and Degradation: Upon neuronal firing, acetylcholine is released into the synaptic cleft, where it can bind to postsynaptic receptors. The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes acetylcholine back into choline and acetate.[5] A significant portion of this choline is then recycled back into the presynaptic neuron via CHT1.[3][4]

Clinical Evidence and Experimental Data

The cognitive effects of this compound supplementation have been investigated in various populations, yielding mixed results. Studies in older adults with cognitive impairment suggest potential benefits, while research on healthy young adults has not demonstrated acute cognitive enhancement.

Foundational research has explored this compound as a potential treatment for dementia, based on the cholinergic hypothesis of memory dysfunction.

Table 1: Summary of Quantitative Data from Fovall et al. (1983)

| Dosage | Mean Plasma Choline Level | Cognitive Outcome (Auditory & Visual Word Recognition) |

|---|---|---|

| Baseline (Placebo) | ~8.5 nmol/mL (estimated) | Baseline Performance |

| 8 gm/day | Not specified | No significant improvement |

| 12 gm/day | ~16 nmol/mL (nearly doubled) | Significant Improvement |

| 16 gm/day | Not specified | No significant improvement |

Data extracted from Fovall, P. et al.[6]

Experimental Protocol: Fovall et al. (1983)

-

Study Design: A double-blind, placebo-controlled study.[6]

-

Participants: 5 patients diagnosed with early Alzheimer-type dementia.[6]

-

Intervention: Participants received three different doses of this compound (8 gm, 12 gm, and 16 gm per day), each for a two-week period. A two-week placebo period was also included, either preceding or following the drug administration phases.[6]

-

Assessments: Cognitive testing was conducted at baseline and then weekly throughout the study. Plasma choline levels were also measured.[6]

-

Primary Outcome: The study aimed to compare cognitive performance during the drug administration periods with the placebo period.[6]

In contrast to findings in impaired populations, research on healthy young adults has not supported the hypothesis that acute this compound supplementation enhances memory.

Table 2: Summary of Quantitative Data from Naber et al. (2016)

| Experiment | Task | Intervention | Outcome (Choline vs. Placebo) |

|---|---|---|---|

| 1 (n=28) | Visuospatial Working Memory | 2.0g this compound | No significant enhancement (p > 0.05) |

| 2 (n=26) | Declarative Picture Memorization | 2.0g this compound | No significant enhancement (p = 0.372) |

| 3 (n=40) | Verbal Working Memory | 2.5g this compound | No significant enhancement (p > 0.05) |

Data extracted from Naber, M. et al.[7][8][9]

Experimental Protocol: Naber et al. (2016)

-

Study Design: A series of three double-blind, placebo-controlled, crossover experiments.[7][8]

-

Intervention: Participants ingested a single dose of either this compound (2.0-2.5g) or a placebo. In the crossover design, each participant was tested under both conditions in separate sessions.[7][8]

-

Assessments: Cognitive tasks were administered approximately 60 minutes after ingestion to measure acute effects.[7][10] The tasks included:

-

Primary Outcome: Comparison of memory performance between the choline and placebo conditions. Bayesian statistics were also used to assess the evidence for the null hypothesis.[7][11] The results strongly supported the null hypothesis, indicating no acute benefit.[7][11]

Ongoing Research and Future Directions

Current research is exploring the effects of choline in more targeted populations. A Phase 1 clinical trial is investigating the effects of this compound in individuals who carry the APOE4 gene, a known risk factor for Alzheimer's Disease.[12] This study hypothesizes that choline supplementation may normalize APOE4-mediated dysregulation of lipid metabolism via the Kennedy pathway, thereby restoring normal cell function.[12]

Key Objectives of the APOE4 Trial:

-

Primary Purpose: To test the safety, tolerability, and biochemical effects of 2.2g of this compound daily over 180 days.[12]

-

Biochemical Endpoints: To evaluate if supplementation decreases the fatty acid desaturation index in cerebrospinal fluid and increases phosphatidylcholine levels.[12]

This research highlights a shift towards understanding choline's role not just in acetylcholine synthesis but also in neuronal membrane health and lipid metabolism, which are crucial for long-term cognitive resilience.

Conclusion for a Technical Audience

The foundational evidence on this compound presents a nuanced picture for drug development professionals.

-

Target Population is Key: The cognitive benefits of this compound appear to be most pronounced in populations with a pre-existing cholinergic deficit or age-related cognitive decline.[6][13] Conversely, acute supplementation in healthy, young individuals does not appear to offer measurable cognitive enhancement.[7][14]

-

Mechanism Beyond ACh: While the role of choline as an acetylcholine precursor is well-established, future research and development should also consider its function in maintaining cell membrane integrity and lipid metabolism, particularly in the context of neurodegenerative diseases associated with specific genetic risk factors like APOE4.[2][12]

-

Dosage and Duration Matter: The effective dose in the Fovall et al. study (12g/day) is substantially higher than doses used in studies on healthy adults (2-2.5g).[6][7] This suggests that achieving a therapeutic effect may require high, sustained dosing to significantly impact brain choline levels and subsequent neurotransmitter synthesis. Long-term supplementation may be necessary to realize benefits related to neuronal structure and function.

References

- 1. nbinno.com [nbinno.com]

- 2. Choline - Wikipedia [en.wikipedia.org]

- 3. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]

- 11. my-stack.ai [my-stack.ai]

- 12. UTHealth | Clinical Trials [uth.trialstoday.org]

- 13. Frontiers | Choline supplements: An update [frontiersin.org]

- 14. research-portal.uu.nl [research-portal.uu.nl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Choline Bitartrate Powder

Introduction: this compound, a salt formed from choline and tartaric acid, is a vital nutrient used extensively in pharmaceutical formulations, dietary supplements, and food fortification.[1][2] As a precursor to the neurotransmitter acetylcholine and a key component in cell membrane integrity, its efficacy and safety are paramount.[3][4] This guide provides a comprehensive overview of the chemical properties and stability of this compound powder, offering critical data and methodologies for professionals in research and development.

Chemical and Physical Properties